molecular formula C14H19BN2O2 B1526075 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole CAS No. 1107627-01-9

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

Cat. No. B1526075
CAS RN: 1107627-01-9
M. Wt: 258.13 g/mol
InChI Key: HOCIEDFQOUYLSF-UHFFFAOYSA-N
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Description

“1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole” is a chemical compound that contains a boron atom. The boron atom is part of a 1,3,2-dioxaborolane ring, which is tetramethylated . This compound also contains a 1H-benzo[D]imidazole ring, which is methylated .


Synthesis Analysis

The synthesis of such compounds often involves borylation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-benzo[D]imidazole ring, which is a type of aromatic heterocycle . It also contains a 1,3,2-dioxaborolane ring, which is a type of organoboron compound .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its exact structure. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .

Scientific Research Applications

Crystal and Molecular Structure Analysis

A study by Richter et al. (2023) explored the crystal and molecular structures of a compound related to 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole, offering insights into its structural properties. This compound emerged as a side product in the synthesis of an antitubercular agent, demonstrating its relevance in the synthesis of medical compounds (Richter et al., 2023).

Boric Acid Ester Intermediates

Research by Huang et al. (2021) focused on boric acid ester intermediates, closely related to the compound . Their study included structural confirmation via spectroscopy and X-ray diffraction, as well as molecular electrostatic potential analysis. Such research is critical in understanding the physicochemical properties of these compounds and their potential applications in various fields (Huang et al., 2021).

Vibrational Properties and DFT Calculations

Wu et al. (2021) conducted a study on compounds including 1,3,2-dioxaborolan-2-yl, focusing on their synthesis, crystal structure, and vibrational properties. Their work involved DFT (Density Functional Theory) calculations, providing a deeper understanding of the molecular structures and potential applications in various scientific fields (Wu et al., 2021).

Microwave-Assisted Synthesis

A study by Rheault et al. (2009) investigated the microwave-assisted synthesis of N-Substituted 1H-benzimidazoles, including compounds with a 1,3,2-dioxaborolan-2-yl moiety. This method demonstrates the potential for efficient synthesis of complex organic compounds, which is crucial in the development of new pharmaceuticals and materials (Rheault et al., 2009).

properties

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-7-11-12(8-10)17(5)9-16-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCIEDFQOUYLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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